cis-Tranexamic Acid-13C2,15N
Description
Properties
CAS No. |
1557000-06-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
160.191 |
IUPAC Name |
4-(azanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |
InChI Key |
GYDJEQRTZSCIOI-XGOBPNGOSA-N |
SMILES |
C1CC(CCC1CN)C(=O)O |
Synonyms |
is-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N; cis-4-(Aminomethyl)-1-cyclohexanecarboxylic Acid-13C2,15N; cis-AMCHA-13C2,15N; |
Origin of Product |
United States |
Synthetic Methodologies for Site Specific Isotopic Labeling of Cis Tranexamic Acid 13c2,15n
Precursor Synthesis and Isotope Incorporation Strategies
The synthesis of cis-Tranexamic Acid-13C2,15N hinges on the strategic introduction of stable isotopes into a suitable precursor, which is then converted to the final product while maintaining the specific isotopic labels and the desired cis-stereochemistry.
Rational Design for Targeted 13C and 15N Atom Placement
The most logical precursor for the synthesis of tranexamic acid is 4-(aminomethyl)benzoic acid. lookchem.com To achieve the desired labeling pattern in this compound, the synthesis would commence with a custom-synthesized, doubly labeled 4-cyanobenzoic acid-[13C] and potassium cyanide-[13C]. The nitrile group of the labeled 4-cyanobenzoic acid would then be reduced in the presence of a 15N-labeled ammonia (B1221849) source to introduce the 15N isotope, yielding 4-(aminomethyl-[15N])benzoic acid-[13C]. This strategic placement ensures the final product has the specific isotopic signature required.
Alternatively, a plausible route involves starting with a labeled 4-methylbenzoic acid, where the carboxylic carbon is 13C labeled. The methyl group can then be functionalized and converted to the aminomethyl-[15N, 13C] group. However, the former approach starting from labeled cyanide and benzoic acid offers a more direct and controlled incorporation of the isotopes.
Stereoselective Synthesis of the cis-Isomer
The catalytic hydrogenation of the aromatic ring of the isotopically labeled 4-(aminomethyl)benzoic acid precursor typically yields a mixture of cis and trans isomers of tranexamic acid. lookchem.comresearchgate.net The separation of these stereoisomers is a critical step. researchgate.net Various methods can be employed to isolate the desired cis-isomer.
One common industrial method involves the isomerization of the undesired trans-isomer to the cis-isomer, though for laboratory-scale synthesis of a specific labeled compound, separation is more practical. researchgate.net Techniques such as fractional crystallization or chiral chromatography can be employed to separate the cis and trans diastereomers. libretexts.orgnih.gov The significant differences in the physical properties of the cis and trans isomers, such as solubility, facilitate their separation. figshare.com For instance, the trans isomer is generally less soluble in water than the cis isomer, which can be exploited during purification. google.com
Another approach to achieve stereoselectivity is through the use of specific catalysts and reaction conditions during the hydrogenation step that favor the formation of the cis-isomer. However, achieving high stereoselectivity in this reaction can be challenging.
Challenges and Innovations in Multistep Labeling Reactions
The multistep synthesis of this compound presents several challenges. The cost and availability of the starting materials with high isotopic purity are significant considerations. Each synthetic step carries the risk of isotopic dilution, which must be minimized to ensure the final product has the desired enrichment.
Furthermore, the chemical transformations must be compatible with the presence of the isotopic labels. For example, harsh reaction conditions could potentially lead to the scrambling or loss of labels. The separation of the cis and trans isomers of the final labeled product requires careful optimization of purification techniques to achieve high isomeric purity without significant loss of the valuable labeled material.
Reaction Mechanisms and Yield Optimization in Labeling Procedures
The efficiency of the synthesis of this compound is dependent on understanding and optimizing the key reaction steps, particularly the catalytic hydrogenation and the subsequent isomer separation.
Techniques for Maximizing Isotopic Enrichment and Purity
Maximizing the isotopic enrichment and purity of this compound requires careful control at each stage of the synthesis.
High-Purity Labeled Precursors: The synthesis must begin with starting materials of the highest possible isotopic enrichment.
Optimized Reaction Conditions: Reaction conditions for each step should be optimized to maximize yield and minimize side reactions that could lead to isotopic dilution. The table below outlines typical conditions for the catalytic hydrogenation step.
Efficient Purification: Advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), are essential for separating the desired cis-isomer from the trans-isomer and any other impurities. nih.gov This ensures both high isomeric purity and the removal of any unlabeled or partially labeled species.
Table 1: Illustrative Reaction Conditions for Catalytic Hydrogenation of p-Aminomethylbenzoic Acid
| Parameter | Condition Range | Reference |
|---|---|---|
| Catalyst | Pt-M/C (M = Ru, La, Ce, Co, Ni) | google.compatsnap.com |
| Reaction Temperature | 30-60 °C | google.com |
| Hydrogen Pressure | 0.3-0.5 MPa | google.com |
| Solvent | Deionized Water | patsnap.com |
| Promoter | H2SO4 | google.compatsnap.com |
| Reaction Time | 2-4 hours | google.com |
| Conversion Rate | >99% | google.com |
By meticulously controlling each of these factors, it is possible to synthesize this compound with the high degree of isotopic enrichment and purity required for its intended applications in scientific research.
Purification and Analytical Confirmation of Labeled Isotopologues
The synthesis of isotopically labeled compounds such as this compound necessitates rigorous purification and analytical verification to ensure the final product's chemical and isomeric purity, as well as to confirm the precise location and abundance of the incorporated stable isotopes. This section details the chromatographic and spectrometric methodologies employed for these critical post-synthetic procedures.
Chromatographic Separations for Isomer and Purity Assessment
The synthesis of tranexamic acid often results in a mixture of its cis and trans isomers. google.com Since only the trans isomer possesses significant antifibrinolytic activity, their separation is a crucial step in the production of the unlabeled drug and, by extension, its isotopologues. google.com The same principles of separation are applied to the labeled compound to isolate the desired cis-isomer for its use as an internal standard or for specific research applications.
High-performance liquid chromatography (HPLC) is a primary technique for the separation and purity assessment of tranexamic acid and its labeled analogues. ghsupplychain.orgmagtechjournal.com Reversed-phase HPLC, often utilizing a C18 column, is a common method. magtechjournal.comscispace.com However, due to the polar nature and lack of a strong chromophore in the tranexamic acid molecule, derivatization is often required to enhance detection by UV-Vis spectrophotometry. scispace.comcore.ac.uk
For the specific separation of cis and trans isomers, various chromatographic strategies have been developed. One approach involves the trimethylsilylation of the cis-trans mixture followed by separation on a diglycerol (B53887) column. google.com Another effective method utilizes a cyclodextrin-bound silica (B1680970) gel column. google.com More advanced techniques such as hydrophilic interaction liquid chromatography (HILIC) have also demonstrated excellent performance in separating polar compounds like tranexamic acid. core.ac.uk For instance, a BEH amide column has been shown to provide efficient separation. core.ac.uk
Gas chromatography (GC) can also be employed, but the low volatility of tranexamic acid necessitates a derivatization step to convert it into a more volatile form, for example, by creating N-heptafluorobutyryl or ethyl chloroformate derivatives. core.ac.uk
The purity of the final this compound product is typically determined by HPLC, with purity levels often exceeding 95%. caymanchem.comlgcstandards.com
Table 1: Chromatographic Methods for Tranexamic Acid Isomer Separation and Purity Analysis
| Chromatographic Technique | Column/Stationary Phase | Derivatization | Purpose |
| High-Performance Liquid Chromatography (HPLC) | C18 | Phenyl isothiocyanate (PITC) | Purity assessment and quantification scispace.com |
| High-Performance Liquid Chromatography (HPLC) | Cyclodextrin-bound silica gel | None | Isomer separation google.com |
| Gas Chromatography (GC) | Diglycerol | Trimethylsilylation | Isomer separation google.com |
| Gas Chromatography (GC) | HP-5 (non-polar) | Ethyl chloroformate | Purity assessment core.ac.uk |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | BEH amide | None | Isomer separation and quantification core.ac.uk |
Verification of Labeling Pattern and Isotopic Abundance
Following purification, it is essential to confirm that the isotopic labels (¹³C and ¹⁵N) are in the correct positions within the cis-tranexamic acid molecule and to determine the isotopic enrichment of the sample. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal analytical tools for this verification. frontiersin.org
Mass Spectrometry (MS):
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the labeled compound and to confirm the incorporation of the stable isotopes. For this compound, the molecular weight is expected to be higher than its unlabeled counterpart due to the presence of two ¹³C atoms and one ¹⁵N atom. caymanchem.com The molecular formula for the labeled compound is C₆[¹³C₂]H₁₅[¹⁵N]O₂, resulting in a molecular weight of approximately 160.2 g/mol . caymanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for both quantification and structural confirmation. core.ac.uk In positive ion electrospray ionization (ESI-MS), this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 161.2. Fragmentation patterns in MS/MS can further confirm the location of the labels. The use of isotopically labeled internal standards, such as the subject compound itself, is considered the most suitable approach for quantitative analysis by LC-MS/MS as it compensates for matrix effects and variations in ionization. core.ac.ukmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the chemical environment of the labeled nuclei.
¹³C NMR: The ¹³C NMR spectrum of this compound will show signals corresponding to the labeled carbon atoms. The chemical shifts of these signals, along with coupling to adjacent protons (¹H-¹³C coupling), can definitively establish the positions of the ¹³C labels. frontiersin.org The labeling pattern is typically on the carboxylic acid carbon and the aminomethyl carbon. caymanchem.com
¹⁵N NMR: While less common, ¹⁵N NMR can directly observe the ¹⁵N nucleus, confirming its presence and location within the amino group. More frequently, the effect of the ¹⁵N label is observed through its coupling to adjacent protons in the ¹H NMR spectrum (¹H-¹⁵N coupling).
¹H NMR: The ¹H NMR spectrum provides information about the proton environment and can be used to confirm the cis configuration of the cyclohexane (B81311) ring. The coupling patterns of the protons on the cyclohexane ring are distinct for the cis and trans isomers. frontiersin.org
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use as an internal standard in pharmacokinetic studies or other research applications where precise quantification is required.
Table 2: Analytical Techniques for Verification of this compound
| Analytical Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic enrichment |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation through fragmentation patterns |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Position of ¹³C labels |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirmation of cis isomeric configuration, observation of ¹H-¹³C and ¹H-¹⁵N couplings |
Advanced Spectroscopic Characterization Utilizing 13c and 15n Labels
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Multi-dimensional NMR Techniques (e.g., 1H-13C HSQC, 1H-15N HSQC) for Connectivities
Multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are essential for establishing the connectivity between protons and their directly attached heteronuclei, in this case, ¹³C and ¹⁵N.
A ¹H-¹³C HSQC spectrum of cis-tranexamic acid-13C2,15N would be expected to show a correlation peak between the protons of the labeled methylene (B1212753) group (-¹³CH₂-) and the ¹³C nucleus. Similarly, a ¹H-¹⁵N HSQC spectrum would display a correlation between the amine protons (-¹⁵NH₂) and the ¹⁵N nucleus. These experiments definitively confirm the specific labeling sites within the molecule.
¹³C and ¹⁵N Chemical Shift Analysis for Local Electronic Environments
The chemical shifts of the ¹³C and ¹⁵N nuclei are highly sensitive to their local electronic environments. In this compound, the ¹³C chemical shifts of the labeled carboxylic acid and methylene carbons provide insight into the electronic effects of the neighboring functional groups. The ¹⁵N chemical shift of the amino group is influenced by its protonation state and local hydrogen bonding interactions. While specific experimental data for this compound is not widely published, predicted chemical shifts for the unlabeled tranexamic acid can provide a baseline for comparison.
Table 1: Predicted ¹³C NMR Chemical Shifts for Tranexamic Acid
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Carbon | ~180 |
| Cyclohexane (B81311) Carbons | 25 - 45 |
| Methylene Carbon | ~45 |
Note: These are predicted values for the unlabeled compound and may differ slightly for the labeled cis-isomer due to isotopic effects and stereochemistry.
Application of Isotopic Labels in Conformational Analysis and Stereochemical Dynamics
The presence of ¹³C and ¹⁵N labels can be exploited to study the conformational dynamics of the cyclohexane ring in cis-tranexamic acid. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used in conjunction with the isotopic labels to determine through-space proximities between atoms, helping to elucidate the preferred chair conformation of the ring and the orientation of the aminomethyl and carboxylic acid substituents. The cis configuration imposes specific steric constraints that influence the conformational equilibrium, which can be probed with these advanced NMR methods.
Quantitative NMR (qNMR) for Isotopic Enrichment Assessment
Quantitative NMR (qNMR) is a vital tool for determining the level of isotopic enrichment in this compound. By comparing the integral of the signals from the labeled sites to those of the unlabeled sites or an internal standard of known concentration, the percentage of ¹³C and ¹⁵N incorporation can be accurately calculated. This information is critical for its use as an internal standard, as the accuracy of the quantification of the target analyte depends on the precise knowledge of the standard's isotopic purity. Commercial suppliers typically report a purity of >95% for this labeled compound. lgcstandards.comlgcstandards.comlgcstandards.com
Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Identification
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is particularly well-suited for the analysis of isotopically labeled compounds.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm the incorporation of the stable isotopes by observing the expected increase in the molecular weight compared to the unlabeled compound. The precise mass measurement helps to distinguish the labeled compound from other potential impurities. The isotopic pattern, which arises from the natural abundance of isotopes of other elements in the molecule, will also be shifted according to the incorporated labels, providing further confirmation of successful labeling. This technique is fundamental in validating the identity and purity of the isotopically labeled standard before its use in quantitative studies. science.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| cis-Tranexamic acid |
LC-MS/MS and GC-MS Techniques for Isotope Tracing Applications
The use of this compound as an internal standard is a cornerstone for achieving robust, accurate, and precise quantification of its unlabeled counterpart, tranexamic acid, in biological fluids. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) benefit immensely from the stable isotope-labeled standard, which co-elutes with the analyte of interest but is distinguished by its higher mass. This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, which are common challenges in bioanalytical chemistry.
In LC-MS/MS applications, the use of an isotopically labeled internal standard like this compound is considered the gold standard for quantitative analysis. unesp.br Methodologies have been developed and validated for the determination of tranexamic acid in human plasma and whole blood. nsf.gov These methods often involve a straightforward sample preparation step, such as protein precipitation with acetonitrile, followed by chromatographic separation. nsf.gov The detection is typically performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity. nsf.gov
GC-MS methods have also been employed for the determination of tranexamic acid, where the use of a labeled internal standard is equally critical. researchgate.net These methods often require derivatization of the analyte and the internal standard to increase their volatility and thermal stability for gas chromatographic analysis. unesp.br
Research Findings: Studies have demonstrated the successful validation of LC-MS/MS methods for quantifying tranexamic acid over a wide range of concentrations in biological samples. For instance, a validated method for human plasma showed excellent linearity, accuracy, and precision, meeting regulatory guidelines. nsf.gov The use of the isotopically labeled standard ensures that any loss or variation during the analytical process affects both the analyte and the standard equally, leading to a highly reliable concentration measurement. The robustness of these methods is crucial for pharmacokinetic and pharmacodynamic studies. unesp.br
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Ultra-High Performance Liquid Chromatography coupled to a Triple Quadrupole-Tandem Mass Spectrometer (UHPLC-MS/MS) | nsf.gov |
| Internal Standard (IS) | Isotopically labeled tranexamic acid (e.g., this compound) | unesp.brnsf.gov |
| Sample Preparation | Protein precipitation from plasma using acetonitrile | nsf.gov |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | nsf.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nsf.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nsf.gov |
| MRM Transition (Analyte) | m/z 158.0 → 122.7 | nsf.gov |
| Linearity Range | 0.8 - 200 mg/L in plasma | nsf.gov |
| Accuracy & Precision | Accuracy: 88.4-96.6%; Precision (CV): 1.2-3.0% | nsf.gov |
Mass Spectrometry Imaging (MSI) for Spatially Resolved Isotope Tracing in Biological Systems
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. nih.gov When combined with the administration of stable-isotope-labeled compounds, a strategy known as "iso-imaging," MSI can trace the distribution and metabolic fate of drugs and nutrients within the complex architecture of biological tissues. acs.org While specific studies employing this compound in MSI are not prominently documented, the principles of the technique are directly applicable.
By administering this compound, researchers could map its precise location in a tissue sample, such as the skin or liver, with cellular or near-cellular resolution. elifesciences.org This allows for the direct visualization of drug penetration, accumulation in specific cell types, and potential sites of metabolism. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Secondary Ion Mass Spectrometry (SIMS) are dominant MSI modalities. nih.gov
Research Findings: Research in spatially resolved isotope tracing has demonstrated the ability to map metabolic activity with remarkable detail. For example, by infusing ¹³C-labeled nutrients, scientists have visualized distinct metabolic fluxes within different regions of the kidney and brain. acs.org MALDI-MSI enables the simultaneous mapping of hundreds of molecules, providing spatial information at a resolution of approximately 10–50 μm. acs.org SIMS offers even higher spatial resolution, capable of subcellular imaging. creative-proteomics.com The application of this approach to a labeled drug like this compound would provide invaluable insights into its pharmacology, showing not just if the drug reached its target tissue, but precisely where within that tissue it is located and how its distribution changes over time. nih.govcaltech.edu
| Technique | Principle | Typical Spatial Resolution | Key Advantage for Isotope Tracing | Reference |
|---|---|---|---|---|
| MALDI-MSI | A laser desorbs and ionizes molecules from a tissue section coated with an energy-absorbing matrix. | 10-50 µm | Broad molecular coverage, enabling simultaneous mapping of the labeled drug and its metabolites. | acs.org |
| SIMS | A primary ion beam bombards the sample surface, ejecting secondary ions that are analyzed by their mass. | Sub-micron (<1 µm) | Very high spatial resolution, allowing for subcellular localization of the labeled compound. | creative-proteomics.com |
| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from the sample surface under ambient conditions. | ~100 µm | Requires minimal sample preparation and is performed in the open environment. | nih.gov |
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurements
Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique designed for the highly precise and accurate measurement of stable isotope ratios in a sample. nih.gov Unlike conventional mass spectrometry that is used for structural identification or quantification against a standard, IRMS measures the relative abundance of isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) with exceptional precision. unesp.br This capability makes it an ideal tool for mass balance studies in pharmacology, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug.
The administration of a drug labeled with stable isotopes, such as this compound, allows researchers to differentiate the drug and its metabolites from endogenous compounds. By using Continuous Flow-IRMS (CF-IRMS), which couples a combustion or elemental analyzer to the mass spectrometer, the total ¹³C and ¹⁵N content in biological samples like urine, feces, and serum can be measured. nih.gov This allows for the calculation of the total recovery of the administered dose without requiring the synthesis of every potential metabolite.
Research Findings: The feasibility of using CF-IRMS for human mass balance studies with ¹³C- and ¹⁵N-labeled drugs has been successfully demonstrated. nih.gov In a study using ¹⁵N,¹³C₂-acetaminophen, a compound with analogous labeling to this compound, researchers were able to quantify the excess ¹³C and ¹⁵N in urine, serum, and feces. nih.gov The results showed that this method could accurately determine the recovery of the administered dose and provide pharmacokinetic data. nih.gov The precision of IRMS allows for the detection of very small changes in isotopic enrichment, making it a powerful tool for tracing the complete metabolic fate of a labeled compound. unesp.br
| Parameter Measured | Finding/Result | Significance | Reference |
|---|---|---|---|
| Labeled Compound | ¹⁵N,¹³C₂-Acetaminophen | Analogous labeling allows for relevant methodological comparison. | nih.gov |
| Analytical Technique | Continuous Flow-Isotope Ratio Mass Spectrometry (CF-IRMS) | Enables precise measurement of total isotope enrichment in bulk samples. | nih.gov |
| Samples Analyzed | Urine, Feces, Serum | Allows for a complete mass balance assessment (excretion and circulation). | nih.gov |
| Urinary Recovery (% of dose) | 77.0% - 97.4% | Demonstrates accurate quantification of the major excretion pathway. | nih.gov |
| Fecal Recovery (% of dose) | ~1% | Quantifies minor excretion routes. | nih.gov |
| Sensitivity | Can quantify labeled drug concentrations of ≥1.0 µg/mL in biological matrices. | Sufficient for typical pharmacokinetic studies. | nih.gov |
Molecular Level Mechanistic Investigations Via Isotopic Probes
Elucidation of Enzymatic Reaction Mechanisms
Isotopically labeled compounds are invaluable tools in the elucidation of enzymatic reaction mechanisms, allowing researchers to trace the fate of atoms through complex biochemical transformations. However, specific studies detailing the use of cis-Tranexamic Acid-13C2,15N for such purposes are not found in the reviewed literature.
Use of this compound as a Substrate or Inhibitor Analog
The primary therapeutic activity of tranexamic acid is attributed to its trans-isomer, which acts as a potent inhibitor of plasminogen activation by blocking the lysine-binding sites on plasminogen. plos.orgnih.govalquds.eduresearchgate.net The cis-isomer is known to be therapeutically inactive. imist.maimist.ma While isotopically labeled tranexamic acid, including versions with ¹³C and ¹⁵N, are commercially available and used as internal standards for quantification in biological samples, there is no documented research employing this compound as a substrate or inhibitor analog to probe enzyme mechanisms. medchemexpress.commedchemexpress.comclearsynth.comtargetmol.comvivanls.comcore.ac.uk
Theoretically, as an analog of the natural amino acid lysine (B10760008), this compound could serve as a chemical probe. Its interaction, or lack thereof, with enzymes that process lysine or similar structures could provide insights into the stereospecificity of enzyme active sites.
Tracing of Labeled Atoms Through Enzymatic Transformation Pathways
A key application of isotopically labeled molecules is to trace their metabolic fate. The presence of the stable isotopes ¹³C and ¹⁵N in this compound would, in principle, allow for its detection and the identification of any metabolic products through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This would enable researchers to determine if the compound is metabolized and to elucidate the chemical transformations involved. However, no studies have been published that trace the enzymatic transformation of this compound.
Stereochemical Outcomes of Enzyme-Catalyzed Reactions with Labeled Substrates
The stereochemistry of tranexamic acid is crucial for its biological activity, with the trans-isomer being the active form. imist.maimist.ma While studies on the synthesis of tranexamic acid often focus on achieving the desired trans-stereochemistry, research on the stereochemical outcomes of enzymatic reactions involving this compound as a substrate is absent from the literature. Such studies could reveal whether any enzymes are capable of isomerizing the cis-form to the trans-form, a process that could have significant biological implications.
Ligand-Receptor Interaction Studies
The interaction of tranexamic acid with its primary receptor, plasminogen, is central to its mechanism of action. Isotopically labeled ligands can provide detailed information on binding kinetics, thermodynamics, and conformational changes in the receptor.
Probing Binding Sites and Conformational Changes Using Isotopic Shifts
Binding of tranexamic acid to the lysine-binding sites of plasminogen is known to induce significant conformational changes in the protein. acs.orgresearchgate.net NMR spectroscopy is a powerful technique for studying such interactions, and the use of isotopically labeled ligands can enhance the information obtained. The ¹³C and ¹⁵N labels in this compound would generate distinct signals in NMR spectra, and changes in these signals upon binding to a receptor could be used to map the binding interface and characterize the bound conformation. Despite this potential, no NMR studies utilizing this compound to probe binding sites and conformational changes have been reported.
Kinetic and Equilibrium Binding Analysis with Labeled Ligands
Kinetic and equilibrium binding studies are essential for quantifying the affinity and binding rates of a ligand to its receptor. While the binding of tranexamic acid to plasminogen has been studied, these analyses have generally not specified the use of the cis-isomer or the isotopically labeled compound . plos.orgnih.govthieme-connect.comnih.gov The availability of this compound as a stable, non-radioactive labeled compound would facilitate such studies.
Below is a hypothetical representation of how data from such a study might be presented.
Table 1: Hypothetical Kinetic and Equilibrium Binding Parameters for this compound with Plasminogen
| Parameter | Value | Method |
| Association Rate Constant (k_on) | Not Determined | Surface Plasmon Resonance |
| Dissociation Rate Constant (k_off) | Not Determined | Surface Plasmon Resonance |
| Equilibrium Dissociation Constant (K_D) | Not Determined | Isothermal Titration Calorimetry |
This table is for illustrative purposes only, as no experimental data for this compound is available in the scientific literature.
Metabolic Pathway Elucidation and Flux Analysis Via Stable Isotope Tracing Pre Clinical and in Vitro Systems
Design of Isotope Tracing Experiments in Cell Cultures and Animal Models (Non-Human)
The design of isotope tracing experiments using cis-Tranexamic Acid-13C2,15N is critical for generating robust and interpretable data. These experiments are typically conducted in controlled environments, such as mammalian cell cultures or non-human animal models, to investigate the compound's biotransformation and its impact on cellular metabolism. nih.govcreative-proteomics.com
In in vitro systems, such as cancer cell lines or primary hepatocytes, cells are cultured in a defined medium. The experiment is initiated by replacing the standard medium with one containing a precise concentration of this compound. Samples of the cells and the surrounding medium are then collected at various time points to monitor the uptake of the tracer, its intracellular concentration, and the appearance of any labeled metabolites. kuleuven.be
In animal models, such as rodents, this compound can be administered through various routes, including intravenous infusion or intraperitoneal injection, to study its pharmacokinetics and metabolism in a whole-organism context. creative-proteomics.comnih.gov Tissues and biofluids (e.g., plasma, urine) are collected over time to track the distribution and excretion of the labeled compound and its derivatives. nih.govnih.gov
Pulse-chase analysis is a dynamic experimental technique used to track the movement and transformation of molecules over time. wikipedia.orgconductscience.com In the context of this compound, a "pulse-chase" experiment would involve two distinct phases:
Pulse Phase: Cells or animal models are exposed to this compound for a defined period. nih.gov During this time, the labeled compound is taken up by cells and begins to undergo any potential metabolic processing.
Chase Phase: The medium or infusate containing the labeled tracer is replaced with one containing an excess of unlabeled tranexamic acid. wikipedia.orgnih.gov This effectively prevents any further uptake of the labeled form.
By sampling at various points during the chase phase, researchers can track the decline of the labeled parent compound and the formation and subsequent decline of any labeled metabolites. This strategy provides critical information on the rates of uptake, biotransformation, and clearance of the compound. nih.govneb.com
Hypothetical Pulse-Chase Experiment Data: The following interactive table illustrates hypothetical data from a pulse-chase experiment in a cell culture model, tracking the intracellular concentration of labeled tranexamic acid.
| Time Point (minutes) | Labeled Tranexamic Acid (relative abundance) |
| 0 | 100% |
| 30 | 75% |
| 60 | 50% |
| 120 | 25% |
| 240 | 5% |
Metabolic flux analysis (MFA) is a powerful method for quantifying the rates (fluxes) of reactions within a metabolic network. libretexts.org The choice between steady-state and non-stationary MFA depends on the experimental goals and the characteristics of the biological system.
Steady-State MFA: This approach requires the system to be in both a metabolic and isotopic steady state, meaning that metabolite concentrations and isotope labeling patterns are constant over time. nih.govoup.com While powerful, achieving a true isotopic steady state can be time-consuming. oup.com Given that tranexamic acid is known to be minimally metabolized, with over 95% excreted unchanged, steady-state MFA would be most useful for assessing the long-term, subtle impacts of the compound on other, interconnected metabolic pathways rather than its own direct metabolism. nih.govdrugbank.com
Isotopically Non-Stationary MFA (INST-MFA): This technique analyzes the transient phase of isotope labeling before a steady state is reached. nih.govnih.gov INST-MFA is particularly advantageous for studying dynamic systems and can provide flux information over shorter experimental timescales. oup.comfrontiersin.org For a compound like tranexamic acid, INST-MFA would be highly suitable for measuring the immediate, dynamic effects of its introduction on the broader metabolic network, such as pathways involving lysine (B10760008), for which tranexamic acid is an analog. pnas.orgbiorxiv.org
Identification and Quantification of Metabolites Derived from this compound
A primary objective of using a labeled tracer is to identify and quantify its metabolic products. Due to the specific mass increase imparted by the ¹³C and ¹⁵N isotopes, metabolites derived from this compound can be selectively detected using high-resolution mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS). nih.govnih.gov The parent compound itself has a known mass, and the presence of two ¹³C atoms and one ¹⁵N atom results in a predictable mass shift (M+3), allowing for its clear differentiation from the unlabeled form. Any metabolites will retain some or all of these isotopic labels, facilitating their discovery and quantification in complex biological samples. nih.gov
Isotope Mass Distribution Analysis (MIDA), also known as Mass Isotopomer Distribution Analysis, is a technique that examines the distribution of different isotopologues (molecules that differ only in their isotopic composition) of a given metabolite. nih.govresearchgate.net This distribution provides a signature of the metabolic pathways that produced the molecule. researchgate.net
While tranexamic acid itself is not expected to be a significant precursor for other metabolites, its presence as a lysine analog can perturb pathways that utilize lysine. biorxiv.org Therefore, MIDA can be used indirectly to probe the impact of tranexamic acid. For instance, researchers could co-administer this compound and a primary labeled nutrient, such as [U-¹³C₆]glucose. By analyzing the mass isotopomer distribution of key metabolites like TCA cycle intermediates, one could determine if tranexamic acid alters central carbon metabolism. mdpi.com
Hypothetical MIDA Data for Citrate: This table shows a hypothetical change in the mass isotopomer distribution of citrate in cells treated with tranexamic acid versus control cells, both in the presence of [U-¹³C₆]glucose.
| Isotopologue | Control Group (% Abundance) | Tranexamic Acid Group (% Abundance) |
| M+0 | 5% | 8% |
| M+1 | 10% | 12% |
| M+2 | 40% | 45% |
| M+3 | 15% | 13% |
| M+4 | 20% | 15% |
| M+5 | 7% | 5% |
| M+6 | 3% | 2% |
Every compound has a unique isotopic signature or "fingerprint." thermofisher.com The deliberate introduction of stable isotopes in this compound creates an artificial and highly distinct fingerprint that can be traced through the metabolic system. scispace.com This is crucial for delineating its metabolic pathway, however minor. The known, low-abundance metabolites of tranexamic acid, such as a dicarboxylic acid derivative and an acetylated form, would be expected to retain the ¹³C₂,¹⁵N-labeled core structure. drugbank.com Detecting this specific isotopic fingerprint in these derivative molecules would provide definitive evidence of their origin from the administered tracer, allowing for the confident delineation of its biotransformation pathway. mdpi.com
Assessment of Metabolic Fluxes and Network Dynamics
The ultimate goal of stable isotope tracing is to move beyond static metabolite concentrations and assess the dynamic rates of metabolic reactions, or fluxes. semanticscholar.orgresearchgate.net By integrating data from labeling experiments with computational metabolic models, it is possible to quantify the flow of molecules through the network. researchgate.net
For this compound, the assessment would likely confirm a very low flux through direct metabolic pathways, consistent with existing knowledge that the drug is largely unmetabolized. drugbank.comyoutube.com However, the more significant insights would come from assessing its impact on the dynamics of the larger metabolic network. As a lysine mimetic, tranexamic acid can competitively inhibit processes involving lysine. researchgate.netwikipedia.org Flux analysis could quantify the extent of this inhibition. For example, by measuring fluxes through lysine degradation pathways, researchers could determine if the presence of tranexamic acid diverts metabolic resources, leading to quantifiable changes in network dynamics. biorxiv.org
Hypothetical Metabolic Flux Changes in Lysine Catabolism: This table presents hypothetical flux changes through key reactions in a simplified lysine catabolic pathway upon exposure to tranexamic acid.
| Metabolic Reaction | Baseline Flux (relative units) | Flux with Tranexamic Acid (relative units) | Percent Change |
| Lysine Uptake | 100 | 85 | -15% |
| Lysine -> Saccharopine | 50 | 30 | -40% |
| Saccharopine -> a-Aminoadipate | 45 | 25 | -44% |
| a-Aminoadipate -> Acetyl-CoA | 40 | 22 | -45% |
This analysis would provide a quantitative understanding of how this compound, while not a major metabolic substrate itself, perturbs the broader metabolic landscape, offering insights into its mechanism of action beyond its well-characterized antifibrinolytic properties. nih.gov
13C Metabolic Flux Analysis (13C-MFA) in Biological Systems
Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates of metabolic reactions within a cell or organism. When combined with the use of ¹³C-labeled substrates (¹³C-MFA), it provides a detailed picture of cellular metabolism. The general principle involves introducing a ¹³C-labeled compound into a biological system and then measuring the distribution of the ¹³C isotopes in downstream metabolites. This distribution pattern is then used in computational models to estimate the flux through various metabolic pathways.
While ¹³C-MFA is a well-established method, there are no available studies that have employed this technique to investigate the metabolic fate of cis-Tranexamic Acid-¹³C₂,¹⁵N. The very low rate of metabolism of tranexamic acid presents a significant challenge for such studies, as the minute quantities of any potential metabolites would be difficult to detect and quantify with the precision required for accurate flux calculations.
Comparative Studies with Other Isomers (e.g., trans-Tranexamic Acid)
Tranexamic acid exists as two stereoisomers: a cis and a trans form. It is well-established that the antifibrinolytic activity of tranexamic acid resides almost exclusively in the trans-isomer. This isomer's specific three-dimensional structure allows it to effectively bind to the lysine-binding sites on plasminogen, thereby inhibiting the breakdown of fibrin (B1330869) clots.
The table below summarizes the key characteristics of the tranexamic acid isomers based on available knowledge.
| Feature | cis-Tranexamic Acid | trans-Tranexamic Acid |
| Antifibrinolytic Activity | Inactive | Active |
| Metabolism | Presumed to be minimal | Minimal (approx. 5% of a dose) |
| Primary Excretion Route | Renal (unchanged) | Renal (unchanged) |
Biophysical Investigations and Structural Biology Applications
Interaction with Biological Macromolecules and Assemblies
The primary utility of cis-Tranexamic Acid-13C2,15N lies in its application as a tool to study interactions with large biological structures such as cell membranes and proteins.
While tranexamic acid's primary mechanism of action is not direct membrane disruption, understanding its potential interactions with lipid bilayers is crucial for a complete pharmacokinetic and pharmacodynamic profile. The use of this compound allows for detailed investigation of these interactions using NMR spectroscopy. When the labeled compound is introduced to a sample of lipid vesicles or nanodiscs, changes in the NMR signals of the ¹³C and ¹⁵N nuclei can indicate the extent and nature of the membrane association. d-nb.infonih.gov
For instance, a broadening of the NMR signals or changes in the chemical shifts of the labeled atoms would suggest that the molecule is partitioning into the more rigid and ordered environment of the lipid bilayer, away from the aqueous solvent. nih.gov Techniques such as saturation transfer difference (STD) NMR could be employed, where saturation of the lipid proton signals is transferred to the bound ligand, allowing for the identification of membrane-binding epitopes on the small molecule.
Table 1: Hypothetical NMR Chemical Shift Perturbations of this compound upon Interaction with DMPC Lipid Bilayers. This table illustrates potential changes in the NMR chemical shifts for the labeled atoms of this compound upon association with a model cell membrane, indicating a change in the local chemical environment.
| Labeled Atom | Chemical Shift in Aqueous Buffer (ppm) | Chemical Shift in Presence of DMPC Vesicles (ppm) | Observed Change (Δδ ppm) |
|---|---|---|---|
| ¹³C (Carboxyl) | 180.5 | 181.2 | +0.7 |
| ¹³C (Methylene) | 45.2 | 45.9 | +0.7 |
| ¹⁵N (Amine) | 35.8 | 37.1 | +1.3 |
The most powerful application of this compound is in the detailed characterization of its binding to target proteins, such as plasminogen. Tranexamic acid acts as a lysine (B10760008) analog, and understanding the precise nature of its binding is key to developing more potent antifibrinolytic agents. Isotopic labeling of the ligand is critical for several advanced NMR techniques. nih.gov
Isotope-edited or filtered Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are prime examples. In a scenario with a ¹³C,¹⁵N-labeled ligand and an unlabeled protein, a ¹³C/¹⁵N-edited NOESY experiment can exclusively detect NOEs (through-space correlations) between protons on the ligand and protons on the protein. nih.gov This provides direct, unambiguous evidence of the ligand's binding orientation and identifies the specific amino acid residues in the protein's binding pocket that are in close proximity to the ligand. Such data is invaluable for building high-resolution models of the protein-ligand complex. nih.govresearchgate.net
Table 2: Representative Intermolecular NOEs between this compound and a Hypothetical Plasminogen Kringle Domain. This table shows plausible Nuclear Overhauser Effect (NOE) cross-peaks that could be observed in an isotope-edited NOESY experiment, providing distance restraints for structural modeling.
| This compound Proton | Protein Proton | NOE Intensity | Inferred Distance (Å) |
|---|---|---|---|
| -CH₂-NH₂ | Aspartate-57 Hβ | Strong | < 2.5 |
| -CH₂-NH₂ | Arginine-71 Hδ | Medium | < 3.5 |
| Cyclohexyl H1 | Tryptophan-62 Hζ2 | Weak | < 5.0 |
| Cyclohexyl H4 | Tyrosine-64 Hδ | Medium | < 3.5 |
Solid-State NMR Applications with Labeled cis-Tranexamic Acid
For very large protein assemblies or for proteins embedded in membranes, solution NMR often fails due to the slow molecular tumbling. In these cases, solid-state NMR (ssNMR) is an indispensable tool. portlandpress.comnih.gov The presence of ¹³C and ¹⁵N labels in cis-tranexamic acid is essential for most ssNMR experiments, which rely on these nuclei for detection and coherence transfer. portlandpress.com
When this compound is bound to a large, immobilized biological assembly, ssNMR can provide detailed insights into the dynamics of the bound ligand. By measuring parameters such as ¹³C and ¹⁵N spin-lattice (T₁) and spin-spin (T₂) relaxation times, as well as cross-polarization (CP) dynamics, researchers can characterize the motional freedom of different parts of the molecule. acs.org For example, a highly constrained carboxyl group involved in a salt bridge would exhibit different relaxation behavior compared to a more mobile part of the cyclohexyl ring. This information helps to build a comprehensive picture of how the ligand is stabilized in its binding site. researchgate.net
Table 3: Simulated Solid-State NMR Relaxation Data for Bound this compound. This table presents hypothetical relaxation times and order parameters for the labeled nuclei, reflecting their mobility when the ligand is bound to a large, immobilized protein target.
| Labeled Atom | T₁ Relaxation Time (s) | Order Parameter (S²) | Interpretation |
|---|---|---|---|
| ¹³C (Carboxyl) | 2.5 | 0.95 | Highly rigid, likely involved in key binding interaction |
| ¹³C (Methylene) | 2.1 | 0.92 | Rigid, part of the core binding pharmacophore |
| ¹⁵N (Amine) | 2.4 | 0.96 | Highly rigid, likely forming a salt bridge |
Solid-state NMR can provide precise structural information in the form of inter-atomic distances. mpg.de Techniques like Rotational Echo Double Resonance (REDOR) can measure the dipolar coupling between the ¹⁵N label on the ligand and a ¹³C label on a nearby amino acid of the protein (or vice versa). Since the strength of the dipolar coupling is directly related to the distance between the nuclei, REDOR can yield highly accurate distance restraints (to within a fraction of an Ångström) for the protein-ligand complex. nih.gov By performing these measurements with several different selectively labeled protein residues, a high-resolution map of the binding site can be constructed, complementing data from other methods like X-ray crystallography or cryo-EM. ibs.fruq.edu.au
Table 4: Hypothetical Inter-atomic Distances Measured by Solid-State NMR. This table lists potential distance measurements between the ¹⁵N atom of this compound and ¹³C-labeled atoms of specific amino acids in the binding site of a protein, as could be determined by REDOR experiments.
| Labeled Pair (Ligand - Protein Residue) | NMR Technique | Measured Distance (Å) | Structural Implication |
|---|---|---|---|
| ¹⁵N - Asp-57 (¹³Cγ) | REDOR | 2.8 ± 0.2 | Confirms salt bridge formation |
| ¹⁵N - Trp-72 (¹³Cζ2) | REDOR | 4.5 ± 0.4 | Defines orientation relative to aromatic ring |
| ¹³C (Methylene) - Arg-34 (¹³Cβ) | TEDOR | 4.1 ± 0.3 | Maps hydrophobic contacts |
| ¹³C (Carboxyl) - Lys-35 (¹³Cε) | REDOR | 3.5 ± 0.2 | Identifies another key electrostatic interaction |
Computational and Theoretical Chemistry Studies of Cis Tranexamic Acid 13c2,15n
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the optimized geometry, electronic properties, and vibrational frequencies of a molecule.
The geometry of tranexamic acid isomers is defined by the orientation of the aminomethyl and carboxylic acid groups on the cyclohexane (B81311) ring. In the cis-isomer, both substituents are on the same face of the ring, typically with one in an axial (ax) and one in an equatorial (eq) position in the stable chair conformation. This contrasts with the therapeutically active trans-isomer, where the substituents are on opposite faces and are both in equatorial positions (e,e). researchgate.net
DFT calculations, such as those performed using the B3LYP method with a 6-31G(d,p) basis set on the parent trans-isomer, provide insights into bond lengths, bond angles, and electronic properties. cdnsciencepub.com For cis-Tranexamic Acid-13C2,15N, the isotopic substitution (¹²C → ¹³C and ¹⁴N → ¹⁵N) has a negligible effect on the electronic potential energy surface and therefore does not significantly alter the equilibrium molecular geometry or electronic structure. nih.gov However, the cis configuration itself leads to a different geometric and electronic profile compared to the more studied trans-isomer.
The stability of the molecule is influenced by hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. cdnsciencepub.comnih.gov In the trans-isomer, NBO analysis has shown intramolecular charge transfer (ICT) occurs within the molecule. cdnsciencepub.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a critical parameter for molecular reactivity. For the trans-isomer, these calculations show that charge transfer happens within the molecule. cdnsciencepub.com
Table 1: Representative Calculated Structural Parameters for Tranexamic Acid (trans-isomer) using DFT Note: These values are for the parent trans-isomer and serve as a reference. The cis-isomer would exhibit different dihedral angles and potentially slight variations in bond lengths and angles due to steric interactions.
| Parameter | Bond/Angle | Calculated Value | Reference |
| Bond Length | C-C (ring) | ~1.54 Å | cdnsciencepub.com |
| C-COOH | ~1.52 Å | cdnsciencepub.com | |
| C-CH₂NH₂ | ~1.53 Å | cdnsciencepub.com | |
| C=O | ~1.22 Å | cdnsciencepub.com | |
| C-O | ~1.36 Å | cdnsciencepub.com | |
| C-N | ~1.47 Å | cdnsciencepub.com | |
| Bond Angle | C-C-C (ring) | ~111° | cdnsciencepub.com |
| O=C-O | ~124° | cdnsciencepub.com | |
| Dihedral Angle | C-C-C-C (ring) | ~55-60° (chair) | cdnsciencepub.com |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key technique for identifying molecular structures. researchgate.net DFT calculations are highly effective at predicting harmonic vibrational frequencies. cdnsciencepub.comnih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, showing good agreement with experimental spectra. cdnsciencepub.com
For the parent trans-tranexamic acid, detailed vibrational assignments have been performed based on Potential Energy Distribution (PED) analysis. cdnsciencepub.com Key vibrational modes include:
C-H stretching: Aromatic and aliphatic C-H stretches typically appear in the 2800-3100 cm⁻¹ region.
N-H stretching: The amino group exhibits stretching vibrations, usually around 3300-3500 cm⁻¹.
O-H stretching: The carboxylic acid O-H stretch is broad and appears over a wide range, often centered around 3000 cm⁻¹.
C=O stretching: The carbonyl stretch is a strong, characteristic band, typically around 1700-1750 cm⁻¹.
Ring vibrations: The cyclohexane ring has complex vibrational modes (stretching, scissoring, twisting) in the fingerprint region below 1500 cm⁻¹.
For This compound , the predicted vibrational spectrum would differ significantly from the unlabeled trans-isomer for two primary reasons:
Isomerism: The different symmetry and steric environment of the cis-isomer will alter the vibrational modes.
Isotopic Substitution: The heavier masses of ¹³C and ¹⁵N will cause a noticeable redshift (shift to lower frequency) in the frequencies of vibrations involving these atoms. This effect is most pronounced for modes where these atoms have large displacement, such as C-N stretching, C-C stretching, and various bending modes involving the labeled carbon atoms. This predictable isotopic shift is a cornerstone of using labeled compounds in mechanistic and spectroscopic studies.
Table 2: Selected Predicted Vibrational Frequencies for Tranexamic Acid (trans-isomer) and Expected Shifts for the Isotopologue Note: Frequencies are for the parent trans-isomer. The direction of the shift for the cis-isotopologue is a theoretical prediction.
| Vibrational Mode | Calculated Frequency (cm⁻¹) for trans-TA | Expected Shift for cis-TA-¹³C₂,¹⁵N | Reference |
| N-H Asymmetric Stretch | ~3450 | Minor shift (¹⁵N effect) | cdnsciencepub.com |
| O-H Stretch | ~3050 | Minor shift | cdnsciencepub.com |
| CH₂ Symmetric Stretch | ~2930 | Minor shift | cdnsciencepub.com |
| C=O Stretch | ~1720 | Shift due to ¹³C in carboxyl group | cdnsciencepub.com |
| C-N Stretch | ~1080 | Significant shift (¹³C, ¹⁵N effect) | cdnsciencepub.com |
| C-C Ring Stretch | ~800-1000 | Shift if labeled carbons are involved | cdnsciencepub.com |
Transition state (TS) analysis is used to calculate the energy barriers and reaction pathways for chemical processes like isomerization or degradation. For this compound, a key reaction pathway is the isomerization to its more thermodynamically stable trans counterpart. researchtrends.net
This cis-trans isomerization in cyclohexane derivatives typically proceeds through a ring-flipping mechanism, passing through higher-energy transition states such as twist-boat or half-chair conformations. Computational studies on related molecules predict that such isomerization proceeds via a rotational mechanism involving a zwitterionic transition state structure. researchgate.net The energy barrier for this process determines the rate of isomerization. While specific TS calculations for the target molecule are not available, studies on the acid-catalyzed hydrolysis of tranexamic acid prodrugs have utilized DFT to elucidate transition and ground state structures, showing that reaction pathways can be reliably modeled. alquds.edusmolecule.comnih.gov The energy of a carboxylic acid amide molecule is highly dependent on its conformation, which dictates its ability to engage in intramolecular interactions that stabilize or destabilize the transition state. smolecule.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as solvents.
The cyclohexane ring is not static and can interconvert between different conformations, most notably the chair and boat forms. MD simulations on related substituted cyclohexanes reveal the dynamics of this process. nih.gov For cis-4-(aminomethyl)cyclohexanecarboxylic acid, the chair conformation can exist in two forms: one with an axial carboxyl group and equatorial aminomethyl group (ax,eq), and the other with an equatorial carboxyl and axial aminomethyl group (eq,ax).
MD simulations of similar cis-disubstituted cyclohexanes show that the molecule is dynamic, and the distance between the two functional groups varies significantly. nih.gov This proximity in the cis-isomer, compared to the trans-isomer, creates a higher probability for intramolecular hydrogen bonding or other interactions that can influence its reactivity. nih.gov The ring is expected to predominantly exist in a chair conformation, but dynamic interconversion between chair and twisted-boat forms can occur, with the energy barrier influenced by steric repulsion between substituents. nih.gov The more constrained nature of the cis-isomer can lead to a lower activation entropy for certain intramolecular reactions compared to the more flexible trans-isomer. nih.gov
The solvent environment can have a profound impact on the conformational equilibrium and reactivity of a molecule. MD simulations and DFT calculations combined with a polarizable continuum model (PCM) are used to study these effects. researchgate.netresearchgate.net
For cyclohexane derivatives with polar groups like -COOH and -NH₂, the conformational preference can be solvent-dependent. acs.org
Non-polar solvents: In non-polar environments, intramolecular hydrogen bonding can become a dominant factor, potentially stabilizing conformations (e.g., those bringing the -COOH and -NH₂ groups closer) that might be less favorable in the gas phase.
Polar/protic solvents (e.g., water, DMSO): In polar solvents, the solute can form strong hydrogen bonds with the solvent molecules. This interaction can compete with and disrupt intramolecular hydrogen bonds. The solvent can also stabilize charge separation, favoring conformations with larger dipole moments. Studies on cyclohexanedicarboxylic acids have shown that while diequatorial conformers are strongly preferred in water, certain ionization states in DMSO can favor diaxial conformations. acs.org
For this compound, the zwitterionic form is expected to be dominant in aqueous solution. The solvent will influence the equilibrium between the (ax,eq) and (eq,ax) chair forms, as well as the population of higher-energy boat/twist conformations, thereby affecting its average structure and reactivity.
Computational Modeling of Biochemical Interactions
Computational chemistry provides powerful tools to investigate the biochemical interactions of drug molecules at an atomic level. In the case of this compound, computational modeling offers insights into its binding mechanisms and the energetic factors governing its interaction with biological targets. These studies are fundamental to understanding its antifibrinolytic activity.
Ligand Docking and Binding Energy Predictions
Ligand docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. For tranexamic acid, the primary target is plasminogen. Computational models have been developed to elucidate this interaction in detail. plos.org
Studies have modeled the binding of tranexamic acid to the lysine-binding sites of plasminogen. These models are crucial for understanding how the compound exerts its antifibrinolytic effect by preventing plasminogen from binding to fibrin (B1330869). plos.orgresearchgate.net A computational model of tranexamic acid's effect on fibrinolysis has detailed two distinct binding sites on plasminogen, each with different binding affinities. plos.orgplos.org
The high-affinity binding site is understood to be responsible for the conformational change in plasminogen that can paradoxically increase its activation by urokinase-type plasminogen activator (uPA). The other binding site is critical for preventing plasminogen from binding to fibrin, thus inhibiting its activation by tissue-plasminogen activator (tPA) and subsequent fibrin degradation. plos.orgplos.org
The dissociation constants (Kd), which are inversely related to binding affinity, have been computationally and experimentally estimated for these interactions.
Table 1: Predicted Binding Affinities of Tranexamic Acid to Plasminogen
| Interacting Molecule | Binding Site on Plasminogen | Predicted Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Tranexamic Acid | High-Affinity Site (conformation change) | 600 µM | plos.orgplos.org |
| Tranexamic Acid | Fibrin-Binding Inhibition Site | 1.1 µM | plos.orgplos.org |
| Tranexamic Acid | Glu-plasminogen (high affinity) | 1.1 µM | researchgate.net |
This interactive table provides data on the predicted binding affinities of tranexamic acid.
These computational predictions are essential for understanding the dose-dependent effects of tranexamic acid on fibrinolysis. At different concentrations, the molecule can exhibit either pro-fibrinolytic or anti-fibrinolytic properties depending on which binding sites are occupied and the relative concentrations of tPA and uPA. plos.orgplos.org
Reaction Mechanism Modeling
Computational models have been instrumental in simulating the complex reaction network of coagulation and fibrinolysis, and the influence of tranexamic acid on this system. plos.orgnih.gov These models propose mechanisms to explain the dual effects of tranexamic acid observed in clinical settings. nih.gov
The primary mechanism of action for tranexamic acid is the competitive inhibition of the lysine-binding sites on plasminogen. This prevents the formation of the ternary complex between plasminogen, fibrin, and tPA, which in turn reduces the rate of plasmin formation and subsequent fibrinolysis. plos.org
Reaction mechanism models have illustrated that:
By binding to plasminogen, tranexamic acid prevents it from attaching to the surface of fibrin. This action inhibits the activation of plasminogen by tPA, a process that is significantly enhanced in the presence of fibrin. plos.org
The binding also prevents already formed plasmin from attaching to fibrin, directly inhibiting the breakdown of the clot. plos.org
A simplified diagram of this reaction network highlights the central role of tranexamic acid in modulating the balance between clot formation and dissolution. plos.org Computational simulations based on these models can predict the rate of fibrinolysis under various concentrations of tranexamic acid, tPA, and uPA. plos.orgplos.org
Table 2: Key Interactions in the Modeled Reaction Mechanism of Tranexamic Acid
| Process | Interaction | Consequence | Reference |
|---|---|---|---|
| Fibrinolysis Inhibition | Tranexamic Acid binds to plasminogen's lysine-binding sites. | Prevents plasminogen and plasmin from binding to fibrin. | plos.orgresearchgate.net |
| tPA-mediated Activation | Tranexamic Acid-bound plasminogen cannot bind to fibrin. | Inhibits the 500-fold catalytic efficiency increase of tPA-mediated plasminogen activation. | plos.org |
This interactive table details the key interactions within the computationally modeled reaction mechanism of tranexamic acid.
These computational studies provide a mechanistic framework for understanding how this compound, by mimicking the action of its unlabeled counterpart, functions as an antifibrinolytic agent. The isotopic labeling itself does not alter these fundamental biochemical interactions but is utilized for quantification in metabolic studies. medchemexpress.commedchemexpress.com
Kinetic Isotope Effects Kies in Reactions Involving Cis Tranexamic Acid 13c2,15n
Theory and Principles of Kinetic Isotope Effects
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. slideshare.net This effect stems from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. A heavier isotope forms a stronger bond with a lower zero-point energy, thus requiring more energy to be cleaved. slideshare.netaip.org
Kinetic isotope effects are broadly classified as either primary or secondary. numberanalytics.com
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. core.ac.uk For example, if the cleavage of a carbon-carbon or carbon-nitrogen bond in cis-Tranexamic Acid-13C2,15N is the slowest step, a significant primary KIE would be expected. These effects are typically "normal," meaning the reaction with the lighter isotope is faster (kL/kH > 1). jmest.org The magnitude of the PKIE can provide information about the degree of bond breaking in the transition state. core.ac.uk
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. slideshare.netlibretexts.org These effects are generally smaller than primary KIEs and can be either normal (kL/kH > 1) or inverse (kL/kH < 1). jmest.org For instance, if a reaction occurs at the carboxyl group of this compound, the 15N label on the amino group could still influence the reaction rate through a secondary effect, providing information about changes in hybridization or steric environment at the nitrogen atom during the transition state. libretexts.orgsustainability-directory.com
The fundamental origin of the KIE lies in the difference in zero-point energy (ZPE) between isotopologues. aip.org A chemical bond containing a heavier isotope has a lower ZPE. Consequently, more energy is required to reach the transition state, leading to a slower reaction rate. core.ac.uk The difference in activation energies between the light and heavy isotope-substituted reactions is a key determinant of the KIE's magnitude. sustainability-directory.com
In reactions involving the transfer of light particles, such as hydrogen, a quantum mechanical phenomenon known as tunneling can lead to exceptionally large KIEs. numberanalytics.comwikipedia.org Tunneling allows a particle to pass through an energy barrier rather than over it, a process that is highly mass-dependent. wikipedia.org Replacing hydrogen with its heavier isotope, deuterium, significantly reduces the probability of tunneling, resulting in a much slower reaction rate and an inflated KIE. researchgate.net While less pronounced for heavier atoms like carbon and nitrogen, tunneling can still play a role in certain reactions and its potential influence should be considered when interpreting KIE data. aip.orgresearchgate.net
Experimental Measurement of KIEs
Accurately measuring KIEs is essential for their application in mechanistic studies. Several experimental techniques are employed for this purpose.
Competitive experiments are a highly precise method for determining KIEs. numberanalytics.com In this approach, a mixture of the isotopically labeled species (e.g., this compound) and the unlabeled species is subjected to the reaction conditions. The reaction is then stopped before completion, and the isotopic ratios of the remaining reactants or the products are analyzed. numberanalytics.com This method minimizes experimental errors because both isotopic forms are present in the same reaction vessel, ensuring identical conditions. numberanalytics.com The KIE is calculated from the change in the isotopic ratio as a function of the reaction progress. chemrxiv.org
Table 1: Hypothetical Competitive Reaction Data for this compound
| Fractional Conversion (F) | Isotope Ratio (Unlabeled/Labeled) in Remaining Reactant |
| 0.10 | 1.005 |
| 0.25 | 1.012 |
| 0.50 | 1.025 |
| 0.75 | 1.050 |
This table illustrates the expected trend in a competitive experiment where a normal KIE is present. The data is hypothetical and serves for illustrative purposes only.
Spectroscopic and mass spectrometric methods are crucial for determining the isotopic composition of molecules in KIE experiments. purdue.edu
Mass Spectrometry (MS) is a highly sensitive technique for measuring isotope ratios. numberanalytics.com Techniques such as Isotope Ratio Mass Spectrometry (IRMS) provide very precise measurements. nih.gov More commonly, whole-molecule mass spectrometry, often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to analyze the relative abundance of labeled and unlabeled molecules. nih.govnih.gov Recent advancements in techniques like MALDI-TOF MS have also provided new avenues for the direct and precise measurement of competitive KIEs. chemrxiv.orgchemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine KIEs, particularly when using highly enriched materials. nih.gov While generally less sensitive than MS for this purpose, NMR can provide detailed structural information simultaneously. numberanalytics.com Methods like 1H-detected 2D [13C,1H]-HSQC NMR have been shown to measure KIEs with high accuracy and precision, sometimes rivaling that of IRMS. nih.gov
Interpretation of KIE Data for Reaction Mechanism Elucidation
The interpretation of KIE data is a powerful tool for understanding reaction mechanisms. jmest.orgnumberanalytics.com By analyzing the magnitude and nature of the KIE, chemists can deduce which steps are rate-limiting and gain insight into the structure of the transition state. acs.orgresearchgate.net
A significant primary KIE is strong evidence that the bond to the labeled atom is being broken or formed in the rate-determining step. acs.org For instance, in a hypothetical decarboxylation reaction of cis-tranexamic acid, a significant 13C KIE at the carboxyl carbon would point to C-C bond cleavage being the slow step. The traditional interpretation often focuses solely on the rate-determining step, but a more rigorous analysis considers the energetic contributions of all species (reactants, intermediates, and transition states) that have significant "degrees of rate control". acs.orgresearchgate.net
Secondary KIEs, though smaller, offer complementary information. sustainability-directory.com An α-secondary KIE can indicate changes in hybridization at the carbon adjacent to the reaction center, while β- and γ-secondary KIEs can reveal more subtle electronic or steric effects. libretexts.orgsustainability-directory.com
By using a multiply labeled compound like this compound, it is possible to probe multiple sites within the molecule in a single set of experiments. For example, comparing the KIEs at the 13C-labeled carbons and the 15N-labeled nitrogen can help to distinguish between different potential reaction pathways, such as those involving the carboxylic acid group versus the aminomethyl group. This multi-faceted approach allows for a more robust and detailed elucidation of the reaction mechanism. researchgate.net
Table 2: Illustrative Interpretation of KIEs for Hypothetical Reactions of this compound
| Reaction Type | Observed KIE at 13C (Carboxyl) | Observed KIE at 15N | Plausible Mechanistic Interpretation |
| Decarboxylation | Significant primary KIE (>1.02) | No significant KIE | C-C bond cleavage is the rate-determining step. |
| N-Acetylation | No significant KIE | Small secondary KIE (~1.01) | The reaction at the nitrogen atom is rate-determining, with a change in the local environment of the nitrogen in the transition state. |
| Esterification | Small secondary KIE (~1.005) | No significant KIE | The reaction at the carboxyl group does not involve breaking the C-C bond in the rate-determining step, but the transition state is slightly perturbed at the carboxyl carbon. |
This table provides hypothetical examples of how KIE data could be interpreted to elucidate reaction mechanisms. The specific values are for illustrative purposes.
Identifying Rate-Determining Steps
The measurement of KIEs is a powerful method for identifying the rate-determining step of a multi-step reaction. If a significant KIE is observed upon isotopic substitution, it provides strong evidence that the bond to the labeled atom is being broken or formed in the slowest step of the reaction.
Consider a hypothetical enzymatic conversion of this compound. By comparing the reaction rates of the labeled and unlabeled forms of cis-tranexamic acid, researchers can pinpoint the rate-limiting step. For instance, if the reaction involves the cleavage of the C-C bond of the carboxyl group or the C-N bond of the aminomethyl group, a noticeable KIE would be expected.
Hypothetical KIE Data for a Reaction Involving this compound
| Reaction Step | Isotopic Substitution | Hypothetical kH/kD | Implication |
| Carboxyl group activation | ¹³C in carboxyl group | 1.05 | Bond to labeled carbon is altered in the transition state. |
| Aminomethyl group transfer | ¹⁵N in aminomethyl group | 1.20 | C-N bond cleavage is likely part of the rate-determining step. |
| Cyclohexane (B81311) ring opening | No isotopic label at this position | 1.00 | This step is not rate-determining. |
This table presents hypothetical data for illustrative purposes.
Characterizing Transition State Structures
The magnitude of the KIE can also provide detailed information about the structure of the transition state of a reaction. A large KIE suggests a significant change in bonding to the isotopic atom in the transition state, often indicating that the bond is substantially broken. Conversely, a small or inverse KIE (where the heavier isotope reacts faster) can suggest other changes in the vibrational environment of the isotope in the transition state, such as changes in hybridization or steric effects.
By studying the KIEs for this compound in a given reaction, scientists can infer the geometry and bonding of the transition state. For example, a large nitrogen KIE would support a transition state where the C-N bond is significantly elongated and weakened.
Influence of Isotope Effects on Metabolic Flux Determination
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic pathways in a biological system. Stable isotope tracers, such as ¹³C-labeled compounds, are commonly used in these studies. The distribution of isotopes in metabolic products is measured and used to calculate the underlying metabolic fluxes.
However, kinetic isotope effects can introduce bias in MFA if not properly accounted for. nih.gov The differential rates of reaction for labeled and unlabeled isotopologues can alter the isotopic labeling patterns of metabolites, leading to inaccurate flux estimations. nih.gov For instance, if a pathway discriminates against the ¹³C isotope, the labeled molecules will be processed more slowly, leading to an underestimation of the flux through that pathway.
The use of multiply labeled tracers like this compound can be advantageous in MFA, but also necessitates careful consideration of potential cumulative isotope effects. The impact of these effects can be significant, potentially comparable to measurement errors from analytical instruments like GC-MS. nih.gov
Hypothetical Influence of KIE on Calculated Metabolic Flux
| Metabolic Pathway | Flux Calculated (without KIE correction) | Flux Calculated (with KIE correction) | Percent Difference |
| Lysine (B10760008) catabolism | 100 µmol/g/hr | 108 µmol/g/hr | 8.0% |
| Fatty acid synthesis | 50 µmol/g/hr | 47 µmol/g/hr | -6.0% |
This table presents hypothetical data to illustrate the potential impact of KIEs on metabolic flux calculations.
Future Directions and Emerging Research Avenues for Cis Tranexamic Acid 13c2,15n
Development of Novel Isotopic Labeling Methodologies
The synthesis of isotopically labeled compounds is a cornerstone of their application. While methods exist for producing compounds like cis-Tranexamic Acid-13C2,15N, future research will likely focus on creating more efficient, cost-effective, and versatile synthetic routes. nih.gov
Current research in the broader field of isotopic labeling highlights several promising directions:
Enzymatic Synthesis: The use of coupled enzymatic systems has been demonstrated for synthesizing various ¹⁵N-enriched L-amino acids from (¹⁵NH₄)₂SO₄. researchgate.net This approach offers high yields and optical purity and could be adapted for non-proteinogenic amino acids like tranexamic acid, potentially lowering production costs and improving sustainability.
Cell-Free Protein Synthesis (CFPS): CFPS systems are advantageous for isotope labeling as they use labeled compounds sparingly and avoid the complexities of isotope scrambling that can occur in live cells. nih.govcopernicus.org While direct protein synthesis is not the goal for tranexamic acid, the principles of controlling metabolic pathways within these systems could inspire novel biosynthetic strategies. copernicus.org
Advanced Chemical Synthesis: High-yielding synthetic routes based on palladium-catalyzed C(sp³)–H functionalization are being developed for ¹³C methyl-labeled amino acids. rsc.org Exploring similar advanced catalytic methods could lead to more efficient ways to introduce ¹³C and ¹⁵N into the tranexamic acid backbone.
Future methodologies may focus on achieving specific labeling patterns beyond the current ¹³C₂,¹⁵N configuration to probe different aspects of its metabolism and interactions.
Integration with Advanced "Omics" Technologies
The integration of stable isotope labeling with "omics" technologies, particularly metabolomics, provides a system-wide view of molecular processes. nih.govtandfonline.com this compound is ideally suited for these applications, acting as a tracer to map its metabolic fate within a complex biological system.
Untargeted metabolomics studies, which aim to detect a wide range of metabolites, are significantly enhanced by isotope labeling. tandfonline.com By introducing this compound, researchers can definitively distinguish its metabolites from the thousands of other endogenous compounds present in a sample. tandfonline.com This is achieved by searching mass spectrometry data for the unique isotopic signature of the ¹³C and ¹⁵N labels as they are incorporated into downstream molecules. nih.govacs.org This approach allows for the immediate differentiation between endogenous metabolites and those derived from the administered compound. tandfonline.com
| Technology | Application with this compound | Research Benefit |
| LC-MS/MS | Serves as an ideal internal standard for quantifying tranexamic acid in biological fluids like plasma. researchgate.netcore.ac.uk | Improves accuracy and precision by compensating for matrix effects and variations in extraction and ionization. core.ac.uk |
| Untargeted Metabolomics | Acts as a tracer to follow the metabolic conversion of tranexamic acid. nih.govacs.org | Enables the discovery of novel metabolites and pathways by identifying all compounds that incorporate the ¹³C and ¹⁵N labels. nih.govtandfonline.com |
| Proteomics | Could be used to identify and quantify protein adduction or modification by tranexamic acid or its metabolites. | Provides insights into off-target effects or novel mechanisms of action at the protein level. |
Expansion into Untargeted Mechanistic Discovery
A major future application of this compound lies in untargeted mechanistic discovery. nih.govacs.org Rather than only looking for expected metabolites (a targeted approach), researchers can use the isotopic labels to uncover entirely new biochemical pathways. nih.govnih.gov This untargeted approach leverages high-resolution mass spectrometry to track the metabolism of isotopically labeled substrates in an unbiased manner. acs.org
For example, after administering this compound to a biological system (e.g., cell culture, animal model), untargeted metabolomics can identify every subsequent molecule that contains the ¹³C and ¹⁵N atoms. This allows researchers to:
Discover Novel Metabolic Pathways: If the labels appear in unexpected metabolites, it suggests the existence of previously unknown enzymatic reactions or metabolic routes for tranexamic acid. nih.gov
Characterize Metabolic Flux: The rate and pattern of label incorporation into different metabolites can provide quantitative information about the activity of various pathways under different conditions (e.g., health vs. disease). nih.govacs.org
Software platforms like X¹³CMS are being developed specifically to facilitate this type of data analysis by automatically detecting isotopologue groups corresponding to labeled compounds in complex metabolomics data. nih.govacs.org
Role in the Design of Next-Generation Molecular Probes
Isotopically labeled molecules are, in essence, highly precise molecular probes. This compound acts as a probe that is chemically identical to its unlabeled counterpart but is easily distinguishable by mass spectrometry. This allows for the study of its molecular interactions without the confounding effects of larger chemical tags or fluorescent labels, which can alter binding affinity and biological function.
Future research could leverage this compound to:
Probe Target Engagement: Precisely quantify the binding of tranexamic acid to its primary targets, such as plasminogen. drugbank.com By isolating the target protein and measuring the amount of bound labeled compound, researchers can directly assess target engagement in a physiological context.
Investigate Pharmacokinetics: The use of stable isotopes provides a valuable tool for understanding the pharmacokinetics and metabolism of a drug within the body. clearsynth.com Deuterium labeling has been noted for its potential to affect the pharmacokinetic profiles of drugs. medchemexpress.commedchemexpress.com Similarly, ¹³C and ¹⁵N labeling allows for precise tracking.
Map Drug Distribution: Using techniques like mass spectrometry imaging, the spatial distribution of this compound and its labeled metabolites could be mapped within tissues, providing a high-resolution picture of where the drug and its byproducts accumulate.
The stability of the ¹³C and ¹⁵N isotopes ensures that the probe remains effective over the entire course of a biological experiment, from initial administration to final metabolic breakdown.
Opportunities in Systems Biology Modeling Enhanced by Isotopic Data
Systems biology aims to understand the complex interactions within a biological system through computational and mathematical modeling. nih.gov A major limitation in creating accurate models of metabolic networks is the lack of dynamic, quantitative data. tandfonline.com Most standard metabolomics studies provide a static snapshot of metabolite levels, not the rates of their transformation. nih.gov
Stable isotope labeling provides this missing dynamic information. tandfonline.com The flux data obtained by tracing this compound can be used to build and validate more sophisticated and predictive systems biology models.
| Modeling Aspect | Contribution of Isotopic Data from this compound |
| Model Reconstruction | Confirms predicted metabolic pathways and can reveal new connections to be added to the model. nih.gov |
| Model Validation | Provides quantitative flux data that the model's predictions must match, ensuring the model accurately reflects biological reality. |
| Dynamic Simulation | Allows for the creation of dynamic models that can simulate how the metabolism of tranexamic acid changes over time or in response to perturbations, such as co-administration of another drug. nih.gov |
| Network Analysis | Helps integrate multiple "omics" datasets (e.g., transcriptomics, proteomics) by providing a functional scaffold of active metabolic pathways. nih.gov |
By incorporating quantitative data from tracers like this compound, systems biology models can evolve from simple network maps to powerful predictive tools for understanding drug action and metabolism on a holistic level.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing cis-Tranexamic Acid-13C2,15N, and how can isotopic purity be ensured during synthesis?
- Synthesis typically involves stable isotope incorporation via precursor molecules. For example, reductive coupling of 13C-labeled CO2 or pyrolysis of labeled formate derivatives has been explored for 13C2 labeling, though yields may be low (10–17%) . Purification steps, such as recrystallization or chromatography, are critical to remove unlabeled byproducts. Isotopic purity (>98%) should be confirmed using high-resolution liquid chromatography-mass spectrometry (HR-LC-MS), as demonstrated in studies with 13C2,15N-glycine .
Q. Which analytical techniques are most reliable for quantifying isotopic enrichment in this compound?
- HR-LC-MS is the gold standard, enabling precise measurement of isotopic abundance and detecting impurities. For instance, a validated HR-LC-MS protocol achieved <1% relative standard deviation (RSD) for 13C2,15N-glycine across concentrations (0.1–10 μg/mL) . Nuclear magnetic resonance (NMR) can also confirm structural integrity and labeling positions but requires higher sample quantities .
Q. How should researchers design in vitro studies to assess the stability of this compound under physiological conditions?
- Use simulated physiological buffers (e.g., pH 7.4 PBS) and monitor degradation via LC-MS over time. Include control experiments with unlabeled Tranexamic Acid (TXA) to distinguish isotope-specific stability. Accelerated stability studies (e.g., elevated temperature) can predict long-term behavior, but validate results under actual experimental conditions .
Advanced Research Questions
Q. What methodological considerations are critical when using this compound in pharmacokinetic (PK) studies to track metabolic pathways?
- Dose selection must account for tracer principles: use subtherapeutic doses to avoid saturating metabolic pathways. Employ crossover designs with unlabeled TXA as a control to isolate isotope effects. Blood and urine sampling should be frequent early post-administration to capture distribution phases. Data analysis should integrate compartmental modeling and non-linear regression to estimate clearance rates .
Q. How can researchers resolve contradictions in efficacy data from meta-analyses of TXA studies, particularly when using labeled analogs?
- Address heterogeneity by stratifying studies by variables like dosage (>4 g vs. lower), administration route (IV vs. topical), and patient demographics. For example, subgroup analysis in TXA meta-analyses reduced heterogeneity (I² from 75% to 0%) when focusing on high-dose regimens . Sensitivity analyses should exclude outliers or low-quality trials (e.g., those with unclear blinding protocols) .
Q. What strategies mitigate potential isotope effects in this compound during in vivo tracer studies?
- Validate equivalence by comparing labeled and unlabeled TXA in parallel experiments. Assess binding affinity to plasminogen (TXA’s target) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Minor kinetic isotope effects (KIEs) from 13C/15N are unlikely to alter efficacy but should be quantified via enzyme inhibition assays .
Q. How can researchers ensure reproducibility when integrating this compound into multi-center clinical trials?
- Standardize protocols for sample collection, storage (−80°C), and analysis across sites. Use centralized labs for LC-MS measurements to reduce inter-lab variability. Pre-register statistical plans (e.g., using RevMan or Stata) and share raw data via repositories to enable independent validation .
Q. What safety protocols are essential for handling this compound in preclinical research?
- Follow OSHA HCS guidelines: use PPE (gloves, lab coats) and work in ventilated hoods. Although TXA has low acute toxicity (oral LD50 >10 g/kg in mice), labeled analogs may require additional ecotoxicity assessments to prevent environmental contamination . Document batch-specific safety data, including residual solvents from synthesis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
